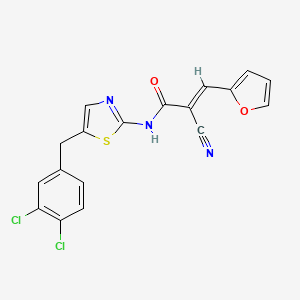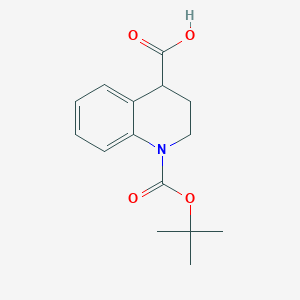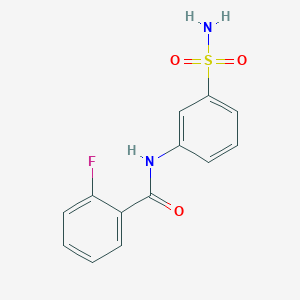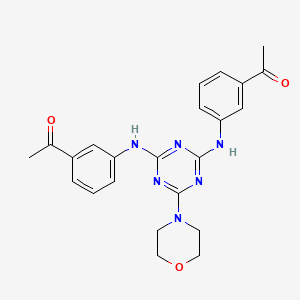![molecular formula C15H15N3O5S2 B2484579 2-(5-(ベンゾ[d][1,3]ジオキソール-5-カルボキサミド)-1,3,4-チアジアゾール-2-イル)チオ)プロパン酸エチル CAS No. 476465-24-4](/img/structure/B2484579.png)
2-(5-(ベンゾ[d][1,3]ジオキソール-5-カルボキサミド)-1,3,4-チアジアゾール-2-イル)チオ)プロパン酸エチル
説明
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is an organic compound with a complex structure and a variety of potential applications in scientific research. The compound's unique chemical framework incorporates elements like carbon, nitrogen, oxygen, sulfur, and hydrogen, and it features both aromatic and heterocyclic moieties, making it an intriguing subject for study in various fields including medicinal chemistry and materials science.
科学的研究の応用
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has diverse applications in scientific research:
Chemistry: : It's used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : This compound can serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.
Industry: : Its structural components lend themselves to applications in material sciences, such as in the synthesis of polymers or other advanced materials.
作用機序
Target of Action
The primary targets of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are currently unknown. This compound is a novel organoselenium compound , and organoselenium compounds have been explored for their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Mode of Action
Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of human carcinoma cells
Biochemical Pathways
Organoselenium compounds have been found to have a wide spectrum of biological activities, including antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulating effects . These effects suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Organoselenium compounds have been found to induce apoptotic cell death in certain types of human carcinoma cells . This suggests that this compound may have potential antitumor effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, often starting with the formation of the 1,3,4-thiadiazole ring. One common route involves the cyclization of thiosemicarbazides with appropriate carboxylic acid derivatives under acidic conditions. The introduction of the benzo[d][1,3]dioxole moiety is generally achieved through a separate step involving amide bond formation using coupling reagents like EDCI or DCC. Finally, esterification of the resulting carboxylic acid intermediate with ethanol under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial synthesis may optimize these reactions through continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times. Catalysis using metal complexes or enzymes can also be employed to enhance selectivity and efficiency in large-scale production.
化学反応の分析
Types of Reactions
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive transformations can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are possible, particularly at the ester and thiadiazole moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include organic peroxides for oxidation, lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution. Reaction conditions generally involve solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
Major Products
The major products of these reactions vary. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines, depending on the functional group targeted. Substitution reactions often result in the replacement of the ester or thio groups with other nucleophiles, forming new ester or thio derivatives.
類似化合物との比較
Similar Compounds
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with an acetate group instead of propanoate.
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Contains a butanoate group instead of propanoate, altering its hydrophobicity and reactivity.
Methyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Methyl ester variant, potentially affecting its steric and electronic properties.
Uniqueness
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its specific ester and amide linkages, which provide a balance of hydrophobic and hydrophilic regions, enhancing its solubility and interaction with biological targets compared to its analogs.
特性
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-3-21-13(20)8(2)24-15-18-17-14(25-15)16-12(19)9-4-5-10-11(6-9)23-7-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURKLYFYYTTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321306 | |
| Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-24-4 | |
| Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2484503.png)
amino}acetic acid](/img/structure/B2484505.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484516.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2484517.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide](/img/structure/B2484518.png)

